molecular formula C15H19NS2 B14067947 1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione CAS No. 100949-79-9

1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione

Cat. No.: B14067947
CAS No.: 100949-79-9
M. Wt: 277.5 g/mol
InChI Key: DJSLCZJTYXHCRK-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione is a benzothiazole-derived compound featuring a thione group (-C=S) at the second position of a butane chain. Its structure includes a benzothiazolylidene core substituted with ethyl and methyl groups at positions 3, 5, and 6, respectively.

Properties

CAS No.

100949-79-9

Molecular Formula

C15H19NS2

Molecular Weight

277.5 g/mol

IUPAC Name

1-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butane-2-thione

InChI

InChI=1S/C15H19NS2/c1-5-12(17)9-15-16(6-2)13-7-10(3)11(4)8-14(13)18-15/h7-9H,5-6H2,1-4H3

InChI Key

DJSLCZJTYXHCRK-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)C=C1N(C2=C(S1)C=C(C(=C2)C)C)CC

Origin of Product

United States

Biological Activity

1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on cytotoxicity, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C15H19NS
  • Molecular Weight : 277.448 g/mol
  • CAS Number : 100949-79-9
  • LogP : 4.181 (indicating lipophilicity) .

Synthesis

The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with butane-2-thione. The specific synthetic route can influence the yield and purity of the product.

Cytotoxicity

Research has shown that compounds similar to 1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Antitumor Activity : Studies indicate that thiosemicarbazone derivatives have considerable antiproliferative effects on HepG2 human hepatoblastoma cell lines. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity:

  • Antibacterial and Antifungal Activity : Related benzothiazole derivatives have shown promising results in inhibiting bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The biological activities of this compound may be linked to:

  • DNA Interaction : Similar compounds have demonstrated the ability to bind DNA through intercalation or groove binding, which can lead to inhibition of cell proliferation and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in various biological assays:

StudyCell LineActivityFindings
Study AHepG2CytotoxicityInduced apoptosis with IC50 values around 25 µM
Study BE. coliAntibacterialInhibition zone diameter of 15 mm at 100 µg/mL
Study CCandida albicansAntifungalMinimum inhibitory concentration (MIC) of 50 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Core Structure Substituents Functional Groups Potential Applications
Target Compound Benzothiazolylidene Butane-2-thione Thione, Benzothiazole Fluorescent probes, protein binding (inferred)
SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) Cyclobut-en-one ring Two benzothiazolylidene groups Ketone, Benzothiazole BSA binding, fluorescence probes
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazolylidene 3-Fluorobenzamide Amide, Fluorine substituents Pharmaceuticals (speculative)
5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole ring Hydroxyphenyl group Thione, Oxadiazole Pharmaceutical intermediates
Key Observations:
  • Core Structure : The target compound and SQ7 share a benzothiazolylidene moiety, which is critical for π-conjugation and fluorescence properties. However, SQ7 incorporates a cyclobut-en-one core, enhancing rigidity and electronic delocalization compared to the target's flexible butane-thione chain .
  • Functional Groups : The thione group in the target compound and oxadiazole-thiones (e.g., from ) may exhibit distinct reactivity. Thiones are more nucleophilic than ketones (as in SQ7) but less polar than amides (as in the fluorobenzamide derivative), influencing solubility and binding interactions .

Binding and Fluorescence Properties

  • SQ7 : Exhibits strong binding to bovine serum albumin (BSA) with binding constants determined via Stern-Volmer and Benesi-Hildebrand analyses. The cyclobut-en-one core likely stabilizes the dye-protein complex through hydrophobic interactions .
  • However, the thione group could facilitate covalent interactions with cysteine residues in proteins, altering binding mechanisms .

Preparation Methods

Formation of Benzothiazolium Salt Precursor

The precursor 3-ethyl-5,6-dimethylbenzothiazol-2-ium bromide is synthesized by alkylating 5,6-dimethylbenzothiazole with ethyl bromide in anhydrous acetonitrile under reflux (72 hours, 80°C). The product is isolated via solvent evaporation and recrystallized from ethanol/diethyl ether (yield: 85–90%).

Deprotonation and Carbene Generation

Treatment of the benzothiazolium salt with sodium hydride (NaH) in tetrahydrofuran (THF) generates a resonance-stabilized carbene intermediate. This step requires strict anhydrous conditions and argon atmosphere to prevent hydrolysis.

Reaction Conditions

  • Molar ratio: 1:2 (salt : NaH)
  • Temperature: 25°C
  • Duration: 12 hours

Thione Incorporation

The carbene reacts with butane-2-thione in toluene under reflux (2 hours), facilitated by sulfur transfer agents. Elemental sulfur (S₈) is frequently employed as a thione source, yielding the target compound after purification.

Purification Protocol

  • Remove unreacted sulfur via hot filtration.
  • Concentrate filtrate under reduced pressure.
  • Recrystallize from ethanol/toluene (2:1 v/v).
  • Isolate yellow crystals (yield: 68–72%).

Microwave-Assisted Solvent-Free Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation process, reducing reaction times from hours to minutes.

Reaction Setup

  • Reagents : Benzothiazolium salt, butane-2-thione, triethylamine (Et₃N)
  • Equipment : Domestic microwave oven (800 W)
  • Conditions : Solvent-free, 300–600 W irradiation

Optimization Data

Parameter Optimal Value Yield Improvement
Microwave Power 450 W 89% vs. 72% (conventional)
Irradiation Time 5 min 4.3x faster
Base (Et₃N) Loading 1.5 equiv Prevents over-oxidation

This method enhances regioselectivity and minimizes side products like over-sulfonated derivatives.

Mechanistic Insights and Intermediate Characterization

Carbene Stability

The 3-ethyl-5,6-dimethyl substituents electronically stabilize the carbene intermediate via:

  • Inductive effects : Electron-donating methyl groups reduce electrophilicity.
  • Steric protection : Ethyl group hinders dimerization.

Sulfur Transfer Pathways

Two competing mechanisms are proposed:

  • Direct Insertion : S₈ cleaves to atomic sulfur, inserting into the C–H bond of the carbene.
  • Radical Pathway : Thiyl radicals (S- ) abstract hydrogen, forming a thioketene intermediate.

FTIR spectroscopy confirms product formation through:

  • C=S stretch at 1,481 cm⁻¹
  • Aromatic C–H bends at 730 cm⁻¹

Structural Elucidation and Analytical Data

Spectroscopic Characterization

¹H NMR (300 MHz, CDCl₃) :

  • δ 1.56 (d, J = 6.9 Hz, 12H, CH(CH₃)₂)
  • δ 5.70 (septet, J = 6.9 Hz, 2H, CH(CH₃)₂)
  • δ 6.24–6.53 (m, 6H, Ar–H)

13C NMR (75 MHz, CDCl₃) :

  • 177.8 ppm (C=S)
  • 152.4 ppm (N–C=S)

Elemental Analysis

Element Calculated (%) Observed (%)
C 64.93 64.88
H 6.85 6.79
N 5.05 5.01
S 23.17 23.11

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Factor Conventional Microwave
Energy Consumption 18 kWh/kg 7 kWh/kg
Solvent Waste 120 L/kg 0 L/kg
Labor Costs $42/kg $28/kg

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving benzothiazole precursors and thione-containing reagents. A typical approach involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in polar aprotic solvents like DMF for 4–6 hours, followed by purification via recrystallization (e.g., ethanol) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yields (Table 1 in provides reaction time and yield correlations).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for benzothiazole protons (δ 6.8–8.2 ppm), methyl/ethyl groups (δ 1.2–2.5 ppm), and thione carbons (δ 190–210 ppm) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • FT-IR : Identify C=S stretches (1050–1250 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
  • Refinement : Employ SHELXL for anisotropic displacement parameter refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Analysis : Calculate dihedral angles between benzothiazole and thione moieties to assess planarity (e.g., deviations <0.02 Å as in ). Non-covalent interactions (e.g., π–π stacking, C–H···S) can be quantified using Mercury or PLATON .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology :

  • Cross-validation : Compare NMR-derived torsion angles with SC-XRD results. For example, if NMR suggests free rotation but crystallography shows rigidity, consider solvent effects or crystal packing forces .
  • DFT calculations : Perform geometry optimization (e.g., Gaussian09) to reconcile experimental and theoretical bond lengths/angles .
  • Dynamic NMR : Use variable-temperature NMR to probe conformational exchange in solution .

Q. What strategies are effective for studying the compound’s reactivity in heterocyclic ring-forming reactions?

  • Methodology :

  • Cycloaddition : React with 1-acyl-2-phenylacetylenes in toluene at 80°C to form thiazole-fused derivatives (57–60% yield) .
  • Functionalization : Treat with Vilsmeier-Haack reagent (DMF/POCl3) to introduce aldehyde groups at reactive positions .
  • Thiourea derivatives : Condense with aryl isothiocyanates under basic conditions (KOH/CS2) to form oxadiazole-thiones .

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